N'-(1-methylpiperidin-4-ylidene)-2-phenylacetohydrazide
Description
N'-(1-Methylpiperidin-4-ylidene)-2-phenylacetohydrazide is a hydrazide derivative characterized by a 2-phenylacetohydrazide backbone linked to a 1-methylpiperidin-4-ylidene group. This compound belongs to a broader class of hydrazones, which are widely studied for their diverse biological activities, including antimicrobial, anticancer, and metal-chelating properties . Hydrazones are also notable for their ability to form stable complexes with transition metals, enhancing their applicability in medicinal chemistry and materials science .
The structural flexibility of hydrazones allows for modifications at the hydrazone (R-group) and aromatic moieties, enabling systematic exploration of structure-activity relationships (SAR). Below, we compare this compound with structurally related analogs to highlight key similarities, differences, and functional implications.
Properties
IUPAC Name |
N-[(1-methylpiperidin-4-ylidene)amino]-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O/c1-17-9-7-13(8-10-17)15-16-14(18)11-12-5-3-2-4-6-12/h2-6H,7-11H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVNYNXNGBDDCRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=NNC(=O)CC2=CC=CC=C2)CC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(1-methylpiperidin-4-ylidene)-2-phenylacetohydrazide typically involves the condensation of 1-methylpiperidine-4-carboxaldehyde with phenylacetohydrazide. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of high-power UV-LEDs in photochemical reactors can enhance the efficiency of the synthesis by promoting the formation of the desired product while minimizing side reactions .
Chemical Reactions Analysis
Types of Reactions
N’-(1-methylpiperidin-4-ylidene)-2-phenylacetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N’-(1-methylpiperidin-4-ylidene)-2-phenylacetohydrazide oxides, while reduction can produce hydrazine derivatives .
Scientific Research Applications
N’-(1-methylpiperidin-4-ylidene)-2-phenylacetohydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-(1-methylpiperidin-4-ylidene)-2-phenylacetohydrazide involves its interaction with specific molecular targets. It may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The following table summarizes analogs of N'-(1-methylpiperidin-4-ylidene)-2-phenylacetohydrazide , focusing on substituents and physicochemical properties:
Key Observations :
- Electron-Withdrawing Groups (e.g., nitro in N'-(2-nitrobenzylidene)-2-phenylacetohydrazide) increase thermal stability and coordination strength with metals .
- Hydroxy Groups (e.g., in N'-(2-hydroxybenzylidene)-2-phenylacetohydrazide) enable chelation with transition metals, making these compounds suitable for catalytic or therapeutic applications .
- Piperidine Derivatives (e.g., the target compound) may exhibit improved blood-brain barrier penetration due to the tertiary amine group, a feature leveraged in CNS-targeting drugs .
Antimicrobial Activity
- N'-(2-Nitrobenzylidene)-2-phenylacetohydrazide demonstrated moderate activity against E. coli and S. aureus, attributed to the nitro group's electron-deficient nature disrupting bacterial membranes .
- N'-(2-Hydroxybenzylidene)-2-phenylacetohydrazide showed enhanced antifungal activity compared to non-hydroxylated analogs, likely due to metal chelation disrupting fungal redox systems .
Metal Complexation
- This compound is hypothesized to act as a tridentate ligand (via hydrazone N, carbonyl O, and piperidine N), similar to N'-((2Z,3E)-3-(hydroxyimino)butan-2-ylidene)-2-phenylacetohydrazide, which coordinates with Ni(II), Cu(II), and UO₂(VI) ions .
- N'-(2-Hydroxybenzylidene)-2-phenylacetohydrazide forms octahedral complexes with Cu(II), confirmed by IR and UV-Vis spectroscopy .
Thermal Stability
- Nitro-substituted analogs (e.g., N'-(2-nitrobenzylidene)-2-phenylacetohydrazide) exhibit higher decomposition temperatures (~225°C) compared to hydroxy-substituted derivatives, which decompose below 200°C .
Biological Activity
N'-(1-methylpiperidin-4-ylidene)-2-phenylacetohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, research findings, and comparisons with similar compounds.
The biological activity of this compound is attributed to its interaction with specific molecular targets. Research indicates that the compound may exert its effects by:
- Inhibiting Enzymes : The compound can inhibit various enzymes involved in metabolic pathways, leading to altered cellular functions.
- Binding to Receptors : It may bind to specific receptors, modulating signaling pathways that affect cell proliferation and survival.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. In vitro tests have demonstrated significant activity against various bacterial strains, including multidrug-resistant strains. The compound exhibits a broad spectrum of antimicrobial activity, making it a candidate for further development as an antibiotic agent.
Table 1: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 64 |
| Mycobacterium tuberculosis | 8 |
Anticancer Properties
This compound has also been investigated for its anticancer potential. Studies show that the compound can induce apoptosis in cancer cell lines through mechanisms such as:
- Cell Cycle Arrest : The compound causes cell cycle arrest at the G2/M phase, inhibiting cell division.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels lead to oxidative stress, promoting apoptosis in cancer cells.
Case Study: In Vitro Evaluation on Cancer Cell Lines
In a study involving human breast cancer (MCF-7) and lung cancer (A549) cell lines, this compound demonstrated:
- IC50 Values :
- MCF-7: 15 µM
- A549: 20 µM
- Mechanisms : Induction of caspase-dependent apoptosis was confirmed through flow cytometry and Western blot analyses.
Comparison with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with similar compounds:
| Compound Name | Biological Activity | MIC (µg/mL) | IC50 (µM) |
|---|---|---|---|
| N-(1-Methylpiperidin-4-ylidene)acetohydrazide | Moderate Antimicrobial | 64 | 25 |
| N'-(4-chlorophenyl)-2-acetohydrazide | Low Anticancer Activity | 128 | >50 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
